molecular formula C27H21BrN2O5 B12038625 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765272-54-6

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12038625
CAS No.: 765272-54-6
M. Wt: 533.4 g/mol
InChI Key: DBNWLRXPDQZHPE-MUFRIFMGSA-N
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Description

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H21BrN2O5. This compound is known for its unique structure, which includes a bromine atom, a naphthyloxy group, and a methoxybenzoate group.

Preparation Methods

The synthesis of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:

    4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with a 2-naphthyloxy group instead of a 1-naphthyloxy group.

    4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound differs by having a methyl group instead of a methoxy group on the benzoate moiety.

    4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group on the benzoate moiety.

Properties

CAS No.

765272-54-6

Molecular Formula

C27H21BrN2O5

Molecular Weight

533.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H21BrN2O5/c1-33-22-12-9-19(10-13-22)27(32)35-24-14-11-21(28)15-20(24)16-29-30-26(31)17-34-25-8-4-6-18-5-2-3-7-23(18)25/h2-16H,17H2,1H3,(H,30,31)/b29-16+

InChI Key

DBNWLRXPDQZHPE-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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